molecular formula C15H15BrN4O2S B280303 N-[(4-acetylphenyl)carbamothioyl]-4-bromo-1-ethyl-1H-pyrazole-3-carboxamide

N-[(4-acetylphenyl)carbamothioyl]-4-bromo-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B280303
M. Wt: 395.3 g/mol
InChI Key: OCAXOEITFRVWGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-acetylphenyl)carbamothioyl]-4-bromo-1-ethyl-1H-pyrazole-3-carboxamide, also known as ABPC, is a chemical compound that has been widely studied for its potential applications in scientific research.

Scientific Research Applications

N-[(4-acetylphenyl)carbamothioyl]-4-bromo-1-ethyl-1H-pyrazole-3-carboxamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth of tumor cells and induce cell death. In neuroscience, this compound has been studied for its potential neuroprotective effects and its ability to modulate neurotransmitter release. In immunology, this compound has been shown to have anti-inflammatory effects and to modulate immune cell activation.

Mechanism of Action

The mechanism of action of N-[(4-acetylphenyl)carbamothioyl]-4-bromo-1-ethyl-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cell differentiation. This compound has also been shown to inhibit the activation of specific signaling pathways, including the NF-kB pathway, which is involved in inflammation and immune cell activation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including anti-tumor activity, neuroprotective effects, anti-inflammatory effects, and modulation of immune cell activation. This compound has been shown to induce apoptosis in tumor cells, which may contribute to its anti-tumor activity. In the brain, this compound has been shown to protect against oxidative stress and to modulate neurotransmitter release. In the immune system, this compound has been shown to modulate the activation of immune cells and to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(4-acetylphenyl)carbamothioyl]-4-bromo-1-ethyl-1H-pyrazole-3-carboxamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its versatility, as it can be used in a variety of research areas. However, one limitation of using this compound is its high cost, which may limit its use in some research settings.

Future Directions

There are several future directions for research involving N-[(4-acetylphenyl)carbamothioyl]-4-bromo-1-ethyl-1H-pyrazole-3-carboxamide. One area of interest is the development of this compound derivatives with improved potency and selectivity. Another area of interest is the investigation of the molecular mechanisms underlying this compound's effects on cancer cells, neurons, and immune cells. Additionally, further studies are needed to determine the safety and efficacy of this compound in animal models and in clinical trials.

Synthesis Methods

N-[(4-acetylphenyl)carbamothioyl]-4-bromo-1-ethyl-1H-pyrazole-3-carboxamide can be synthesized using a multi-step process involving the reaction of 4-acetylphenyl isothiocyanate with 4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid. The resulting compound is then treated with ammonia to yield this compound. This synthesis method has been optimized to produce high yields of this compound with excellent purity.

Properties

Molecular Formula

C15H15BrN4O2S

Molecular Weight

395.3 g/mol

IUPAC Name

N-[(4-acetylphenyl)carbamothioyl]-4-bromo-1-ethylpyrazole-3-carboxamide

InChI

InChI=1S/C15H15BrN4O2S/c1-3-20-8-12(16)13(19-20)14(22)18-15(23)17-11-6-4-10(5-7-11)9(2)21/h4-8H,3H2,1-2H3,(H2,17,18,22,23)

InChI Key

OCAXOEITFRVWGY-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=N1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)C)Br

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)C)Br

Origin of Product

United States

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